ethyl (6S,8aS)-4-oxo-octahydropyrrolo[1,2-a]piperazine-6-carboxylate
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Overview
Description
Ethyl (6S,8aS)-4-oxo-octahydropyrrolo[1,2-a]piperazine-6-carboxylate is a complex organic compound with a unique bicyclic structure. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (6S,8aS)-4-oxo-octahydropyrrolo[1,2-a]piperazine-6-carboxylate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyrrolo[1,2-a]piperazine Core: This step involves the cyclization of a suitable precursor, such as an amino acid derivative, under acidic or basic conditions to form the bicyclic core structure.
Esterification: The carboxylate group is introduced via esterification, typically using ethanol and an acid catalyst.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl (6S,8aS)-4-oxo-octahydropyrrolo[1,2-a]piperazine-6-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the keto group to a hydroxyl group, altering the compound’s properties.
Substitution: Nucleophilic substitution reactions can introduce different substituents at various positions on the bicyclic core.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Alkyl halides, acyl chlorides, or other electrophiles in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction typically produces alcohols.
Scientific Research Applications
Ethyl (6S,8aS)-4-oxo-octahydropyrrolo[1,2-a]piperazine-6-carboxylate has several applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Biological Studies: Researchers investigate its effects on various biological systems, including its potential as an enzyme inhibitor or receptor modulator.
Industrial Applications: The compound’s unique structure makes it a candidate for use in the synthesis of complex organic molecules and materials.
Mechanism of Action
The mechanism by which ethyl (6S,8aS)-4-oxo-octahydropyrrolo[1,2-a]piperazine-6-carboxylate exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Ethyl (6S,8aS)-4-oxo-octahydropyrrolo[1,2-a]piperazine-6-carboxylate can be compared with other similar compounds, such as:
Pyrrolidine Derivatives: These compounds share a similar bicyclic structure but may differ in functional groups and biological activity.
Piperazine Derivatives: These compounds have a similar core structure but with variations in the substituents and overall molecular architecture.
The uniqueness of this compound lies in its specific stereochemistry and functional groups, which confer distinct chemical and biological properties.
By understanding the synthesis, reactions, applications, and mechanisms of action of this compound, researchers can further explore its potential in various scientific and industrial fields.
Properties
CAS No. |
473923-54-5 |
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Molecular Formula |
C10H16N2O3 |
Molecular Weight |
212.25 g/mol |
IUPAC Name |
ethyl (6S,8aS)-4-oxo-2,3,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazine-6-carboxylate |
InChI |
InChI=1S/C10H16N2O3/c1-2-15-10(14)8-4-3-7-5-11-6-9(13)12(7)8/h7-8,11H,2-6H2,1H3/t7-,8-/m0/s1 |
InChI Key |
LMNSDABWIORHPT-YUMQZZPRSA-N |
Isomeric SMILES |
CCOC(=O)[C@@H]1CC[C@@H]2N1C(=O)CNC2 |
Canonical SMILES |
CCOC(=O)C1CCC2N1C(=O)CNC2 |
Purity |
95 |
Origin of Product |
United States |
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